JNK3 inhibitor-2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

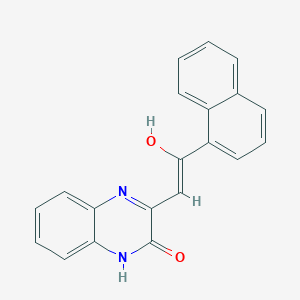

C20H14N2O2 |

|---|---|

Molecular Weight |

314.3 g/mol |

IUPAC Name |

3-[(Z)-2-hydroxy-2-naphthalen-1-ylethenyl]-1H-quinoxalin-2-one |

InChI |

InChI=1S/C20H14N2O2/c23-19(15-9-5-7-13-6-1-2-8-14(13)15)12-18-20(24)22-17-11-4-3-10-16(17)21-18/h1-12,23H,(H,22,24)/b19-12- |

InChI Key |

CBQPPZMIMTVSRY-UNOMPAQXSA-N |

Isomeric SMILES |

C1=CC=C2C(=C1)C=CC=C2/C(=C/C3=NC4=CC=CC=C4NC3=O)/O |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C(=CC3=NC4=CC=CC=C4NC3=O)O |

Origin of Product |

United States |

Foundational & Exploratory

JNK3 Inhibitor-2: A Technical Guide to its Mechanism of Action in Neuronal Apoptosis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neuronal apoptosis, or programmed cell death of neurons, is a critical process implicated in the pathogenesis of a wide range of neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and ischemic stroke.[1][2][3] A key regulator of this process is the c-Jun N-terminal kinase 3 (JNK3), a member of the mitogen-activated protein kinase (MAPK) family predominantly expressed in the central nervous system.[1][2][4] Its activation in response to cellular stress triggers a signaling cascade that ultimately leads to neuronal demise.[5][6] Consequently, the inhibition of JNK3 has emerged as a promising therapeutic strategy for neuroprotection.[1][2][7] This technical guide provides an in-depth exploration of the mechanism of action of JNK3 inhibitors in preventing neuronal apoptosis, with a focus on representative compounds due to the lack of a specific registered inhibitor named "JNK3 inhibitor-2". We will delve into the underlying signaling pathways, present quantitative data on their efficacy, detail relevant experimental protocols, and visualize these complex processes.

The JNK3 Signaling Pathway in Neuronal Apoptosis

The JNK3 signaling cascade is a multi-tiered system that responds to various stress stimuli, including oxidative stress, neuroinflammation, and protein aggregation.[2] Upstream kinases, notably the mitogen-activated protein kinase kinases (MKK4 and MKK7), phosphorylate and activate JNK3.[2] Scaffold proteins such as JIP-1 and β-arrestin-2 play a crucial role in the spatial and temporal organization of this signaling module, facilitating the efficient activation of JNK3.[4][6]

Once activated, JNK3 can translocate to different cellular compartments to exert its pro-apoptotic functions. In the nucleus, it phosphorylates and activates transcription factors like c-Jun, which in turn upregulates the expression of pro-apoptotic genes, including Fas ligand and Bim.[5][8] In the cytoplasm and on the mitochondrial membrane, JNK3 can directly phosphorylate members of the Bcl-2 family of proteins.[8] For instance, it can activate pro-apoptotic proteins like BAD and BIM, while inhibiting the anti-apoptotic activity of Bcl-2 and Bcl-xL.[8][9] This shifts the balance towards mitochondrial outer membrane permeabilization, leading to the release of cytochrome c and the subsequent activation of caspases, the executioners of apoptosis.[5]

Mechanism of Action of JNK3 Inhibitors

JNK3 inhibitors primarily function by binding to the ATP-binding site of the kinase, preventing the phosphorylation of its downstream substrates in a competitive and often reversible manner.[10] By blocking the catalytic activity of JNK3, these inhibitors effectively halt the pro-apoptotic signaling cascade. This leads to a reduction in the phosphorylation of c-Jun, thereby decreasing the expression of pro-apoptotic genes.[10][11] Furthermore, the inhibition of JNK3 prevents the phosphorylation-mediated inactivation of anti-apoptotic Bcl-2 family members and the activation of their pro-apoptotic counterparts.[12] This helps to maintain mitochondrial integrity, preventing the release of cytochrome c and the subsequent activation of the caspase cascade.[10] Some inhibitors, such as JNK-IN-8, are irreversible and form a covalent bond with a conserved cysteine residue within the JNK protein.[13][14]

Quantitative Data on the Efficacy of JNK3 Inhibitors

The efficacy of JNK3 inhibitors in preventing neuronal apoptosis has been quantified in numerous studies. The following tables summarize key data for three representative inhibitors: SP600125, FMU200, and JNK-IN-8.

Table 1: Inhibitory Potency of Selected JNK3 Inhibitors

| Inhibitor | JNK1 IC50 (nM) | JNK2 IC50 (nM) | JNK3 IC50 (nM) | Reference |

| SP600125 | 40 | 40 | 90 | [10][15] |

| FMU200 | >1000 (16% inhibition at 100 nM) | 73% inhibition at 100 nM | 0.3 | [16][17] |

| JNK-IN-8 | 4.7 | 18.7 | 1 | [14][15] |

Table 2: Neuroprotective Effects of Selected JNK3 Inhibitors in Neuronal Cell Models

| Inhibitor | Cell Model | Apoptotic Stimulus | Key Finding | Quantitative Effect | Reference |

| SP600125 | Cortical Neurons | Aβ25–35 | Inhibition of neuronal death | Dose-dependent inhibition, maximal effect at 100 nM | [13] |

| FMU200 | SH-SY5Y | 6-OHDA / H₂O₂ | Reduction in cell death | ~40% and ~90% reduction after 24 and 48 h, respectively | [16][18][19] |

| JNK-IN-8 | Not Specified | Brain Injury | Reduction of neuronal apoptosis | Significant reduction compared to control | [11] |

Detailed Experimental Protocols

JNK3 Kinase Activity Assay

This assay quantifies the ability of a compound to inhibit the phosphorylation of a JNK3 substrate.

Principle: A luminescent kinase assay that measures the amount of ADP produced from a kinase reaction. The ADP is converted to ATP, which is then used in a luciferase reaction to generate a light signal that is proportional to the kinase activity.[20]

Protocol:

-

Prepare Reagents: Dilute the JNK3 enzyme, substrate (e.g., ATF2), ATP, and the test inhibitor in the provided kinase buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50 µM DTT).[20]

-

Reaction Setup: In a 384-well plate, add 1 µl of the inhibitor (or DMSO as a control), 2 µl of the JNK3 enzyme, and 2 µl of a solution containing the substrate and ATP.

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

ADP Detection: Add 5 µl of ADP-Glo™ Reagent and incubate for 40 minutes at room temperature to stop the kinase reaction and deplete the remaining ATP.

-

Luminescence Generation: Add 10 µl of Kinase Detection Reagent and incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.

-

Measurement: Record the luminescence using a plate reader. The signal is inversely proportional to the inhibitory activity of the compound.

References

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. cdn.caymanchem.com [cdn.caymanchem.com]

- 3. angiotensin-1-2-1-7-amide.com [angiotensin-1-2-1-7-amide.com]

- 4. 2.7. Assay of Mitochondrial Trans-Membrane Potential (JC-1 Staining) [bio-protocol.org]

- 5. Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dyeas a Sensitive Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 2.7. TUNEL Assay to Determine Neural Cells Apoptosis [bio-protocol.org]

- 7. JNK3 Kinase Enzyme System Application Note [promega.com]

- 8. Apoptosis (TUNEL assay) [bio-protocol.org]

- 9. researchgate.net [researchgate.net]

- 10. SP600125, an anthrapyrazolone inhibitor of Jun N-terminal kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 11. apexbt.com [apexbt.com]

- 12. JNK Signaling in Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. jneurosci.org [jneurosci.org]

- 14. stemcell.com [stemcell.com]

- 15. Measuring the Constitutive Activation of c-Jun N-terminal Kinase Isoforms - PMC [pmc.ncbi.nlm.nih.gov]

- 16. A Highly Selective In Vitro JNK3 Inhibitor, FMU200, Restores Mitochondrial Membrane Potential and Reduces Oxidative Stress and Apoptosis in SH-SY5Y Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. A Highly Selective In Vitro JNK3 Inhibitor, FMU200, Restores Mitochondrial Membrane Potential and Reduces Oxidative Stress and Apoptosis in SH-SY5Y Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 18. A Highly Selective In Vitro JNK3 Inhibitor, FMU200, Restores Mitochondrial Membrane Potential and Reduces Oxidative Str… [ouci.dntb.gov.ua]

- 19. researchgate.net [researchgate.net]

- 20. promega.com [promega.com]

Discovery and synthesis of novel JNK3 inhibitors

An In-depth Technical Guide to the Discovery and Synthesis of Novel JNK3 Inhibitors

Introduction: JNK3 as a Therapeutic Target

The c-Jun N-terminal kinase 3 (JNK3), a member of the mitogen-activated protein kinase (MAPK) family, has emerged as a significant therapeutic target, particularly for neurodegenerative diseases.[1][2] Unlike the ubiquitously expressed JNK1 and JNK2 isoforms, JNK3 is predominantly found in the brain, with lower levels of expression in the heart and testes.[1][3][4] This tissue-specific expression profile makes JNK3 an attractive target for developing selective inhibitors with potentially fewer systemic side effects.[5][6]

Under pathological conditions, such as exposure to oxidative stress, neurotoxins, or inflammatory cytokines, JNK3 is strongly activated and plays a pivotal role in mediating neuronal apoptosis (programmed cell death).[3][5][7] Elevated levels of activated JNK have been observed in postmortem brain tissues of patients with Alzheimer's disease.[8] Furthermore, JNK3 activation is implicated in the pathogenesis of Parkinson's disease and neuronal damage following cerebral ischemia.[4][9][10] Genetic knockout of JNK3 in animal models has been shown to protect against neurodegeneration, reinforcing its role as a key mediator of neuronal death.[1] Consequently, the discovery of potent and selective small-molecule inhibitors of JNK3 is a promising strategy for developing neuroprotective therapies.[5][11]

The JNK3 Signaling Pathway

The activation of JNK3 is a multi-tiered process initiated by various cellular stressors. This signaling cascade involves a series of sequential phosphorylation events orchestrated by upstream kinases.

Stress signals, such as oxidative stress or inflammatory cytokines, activate a MAP Kinase Kinase Kinase (MAP3K), for instance, the Apoptosis Signal-regulating Kinase 1 (ASK1).[5] This activated MAP3K then phosphorylates and activates the MAP Kinase Kinases (MAP2K), specifically MKK4 and MKK7.[5] These dual-specificity kinases, in turn, phosphorylate JNK3 on specific threonine and tyrosine residues within its activation loop, leading to its full enzymatic activation.

Once activated, JNK3 phosphorylates a range of downstream substrates. The most well-known substrate is the transcription factor c-Jun, a component of the Activator Protein-1 (AP-1) complex.[7] Phosphorylation of c-Jun enhances its transcriptional activity, leading to the expression of pro-apoptotic genes and ultimately, neuronal cell death.[7] Scaffold proteins, such as JIP-1 (JNK-interacting protein-1) and β-arrestin-2, play a crucial role by assembling components of the signaling module, thereby regulating the spatial and temporal activation of JNK3 and influencing cellular outcomes.[7][12]

Workflow for Novel JNK3 Inhibitor Discovery

The discovery of a novel JNK3 inhibitor is a systematic process that integrates computational and experimental methodologies to identify, optimize, and characterize new chemical entities. The workflow begins with screening large libraries of compounds and progresses through stages of increasing refinement to select a preclinical candidate.

The initial phase often involves high-throughput screening (HTS) of large compound libraries using a biochemical assay to identify "hits"—compounds that inhibit JNK3 activity.[9] Alternatively, virtual screening or fragment-based drug discovery (FBDD) can be employed.[8][10] Hits are then validated and triaged based on potency and chemical tractability. Promising hits advance to the "hit-to-lead" stage, where initial structure-activity relationship (SAR) studies are conducted to improve potency and selectivity.

Leads with desirable properties enter lead optimization. This intensive phase uses structure-based drug design (SBDD), guided by X-ray crystallography of inhibitor-JNK3 complexes, to rationally design modifications that enhance potency, selectivity against other kinases (especially JNK1/2 and p38α), and drug-like properties (ADME - Absorption, Distribution, Metabolism, and Excretion).[1][8] Optimized leads are then evaluated in cell-based assays to confirm their mechanism of action and neuroprotective effects.[1][13] The most promising compounds are designated as preclinical candidates and undergo in-depth pharmacokinetic profiling and in vivo testing in animal models of neurodegenerative disease.[14]

Data Presentation: Quantitative Analysis of Inhibitors

The optimization of lead compounds relies heavily on quantitative data from biochemical and cellular assays. Structure-activity relationship (SAR) studies systematically explore how chemical modifications affect a compound's potency (often measured as the half-maximal inhibitory concentration, IC50) and its selectivity for JNK3 over other kinases.

Table 1: SAR of Aminopyrazole-Based Inhibitors (Amide Moiety)

This table illustrates the impact of modifying the amide portion of an aminopyrazole scaffold on JNK3 and JNK1 inhibition, highlighting the importance of this region for both potency and isoform selectivity.[1][15]

| Compound | R Group | JNK3 IC50 (nM) | JNK1 IC50 (nM) | Selectivity (JNK1/JNK3) |

| 8c | 4-methyl-pyridinyl | 38 | 211 | 5.6 |

| 22b | 2-methyl-pyridinyl | 140 | 3330 | 23.8 |

| 22c | 2,4-dimethyl-pyridinyl | 132 | 1180 | 8.9 |

| 26k | (R)-3-amino-pyrrolidinyl | < 1 | 511 | >500 |

| 26n | 4-aminomethyl-piperidinyl | 1.8 | 98 | >50 |

Data sourced from Zheng et al., J Med Chem, 2014.[1][15]

Table 2: Selectivity Profile of Optimized JNK3 Inhibitors

This table shows the selectivity of lead compounds against other closely related kinases, which is critical for minimizing off-target effects. High selectivity against JNK1, JNK2, and p38α is a key goal.[1][15]

| Compound | JNK3 IC50 (nM) | JNK2 IC50 (nM) | JNK1 IC50 (nM) | p38α IC50 (nM) |

| 26k | < 1 | 204 | 511 | >20,000 |

| 26n | 1.8 | 1.9 | 98 | >10,000 |

Data sourced from Zheng et al., J Med Chem, 2014.[1][15]

Table 3: Comparison of Pan-JNK and Selective Inhibitors

This table contrasts pan-JNK inhibitors, which have been explored in clinical trials for various indications, with newer, more selective JNK3 inhibitors.[6][16]

| Inhibitor | Type | JNK1 IC50 (nM) | JNK2 IC50 (nM) | JNK3 IC50 (nM) |

| SP600125 | Pan-JNK | 40 | 40 | 90 |

| AS602801 | Pan-JNK | 80 | 90 | 230 |

| Compound 26k | JNK3 Selective | 511 | 204 | < 1 |

Data compiled from multiple sources.[1][6]

Experimental Protocols

Detailed and reproducible experimental methods are the foundation of drug discovery research. Below are representative protocols for the synthesis and characterization of novel JNK3 inhibitors.

Protocol 1: General Synthesis of Aminopyrazole-Based JNK3 Inhibitors

This protocol describes a representative synthesis for compounds like 26n , based on published methods.[1]

Step 1: Synthesis of the Pyrazole Core

-

To a solution of 3-nitrophenylhydrazine hydrochloride in ethanol, add ethyl 2-cyano-3-ethoxyacrylate.

-

Heat the mixture to reflux for 4-6 hours.

-

Cool the reaction to room temperature and concentrate under reduced pressure.

-

Purify the residue by column chromatography (silica gel, ethyl acetate/hexanes gradient) to yield the ethyl 1-(3-nitrophenyl)-4-cyano-1H-pyrazol-5-carboxylate intermediate.

-

Hydrolyze the ester using aqueous sodium hydroxide, followed by acidic workup to obtain the carboxylic acid.

-

Reduce the nitro group to an amine using a standard method such as catalytic hydrogenation (H₂, Pd/C) or reduction with tin(II) chloride to yield the aminophenyl-pyrazole intermediate.

Step 2: Urea Formation

-

Dissolve the aminophenyl-pyrazole intermediate in a suitable aprotic solvent (e.g., dichloromethane).

-

Add an appropriate isocyanate (e.g., 2-chlorophenyl isocyanate) dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Collect the resulting precipitate by filtration or purify by chromatography to obtain the urea-pyrazole carboxylic acid.

Step 3: Amide Coupling

-

Dissolve the urea-pyrazole carboxylic acid in dimethylformamide (DMF).

-

Add a coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and a base like N,N-diisopropylethylamine (DIPEA).

-

Stir the mixture for 15 minutes, then add the desired amine (e.g., tert-butyl (4-(aminomethyl)piperidin-1-yl)carboxylate).

-

Stir at room temperature for 8-12 hours.

-

Perform an aqueous workup and purify the product by column chromatography.

-

If a protecting group (e.g., Boc) is present, deprotect under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to yield the final inhibitor.

Protocol 2: In Vitro JNK3 Kinase Inhibition Assay (TR-FRET)

This biochemical assay is suitable for HTS and measures the direct inhibition of JNK3 kinase activity.[9]

-

Reagents and Buffers :

-

Assay Buffer: 100 mM HEPES (pH 7.4), 20 mM MgCl₂, 2 mM DTT, 0.1% BSA.

-

JNK3 Enzyme: Recombinant human JNK3.

-

Substrate: Biotinylated ATF2 peptide (b-ATF2).

-

ATP solution.

-

Detection Reagents: Europium-labeled anti-phospho-ATF2 antibody (Eu-Ab) and XL-665-labeled streptavidin (SA-XL-665).

-

-

Procedure :

-

Dispense 4 µL of a 2x substrate/ATP solution (e.g., 250 nM b-ATF2, 1.25 µM ATP in assay buffer) into wells of a 1536-well microtiter plate.

-

Add 50 nL of test compound dissolved in DMSO to the assay wells. Include positive controls (e.g., a known JNK3 inhibitor like SP600125) and negative controls (DMSO only).[9]

-

Initiate the kinase reaction by adding 4 µL of a 2x JNK3 enzyme solution in assay buffer.

-

Incubate the plate at room temperature for 60 minutes.

-

Stop the reaction and initiate detection by adding 5 µL of detection mix containing Eu-Ab and SA-XL-665.

-

Incubate for another 60 minutes at room temperature to allow for antibody binding.

-

Read the plate on a TR-FRET compatible reader, measuring emissions at 665 nm and 620 nm.

-

-

Data Analysis :

-

Calculate the ratio of the emission signals (665 nm / 620 nm).

-

Determine the percent inhibition for each compound relative to the positive and negative controls.

-

Plot percent inhibition versus compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Protocol 3: Neuroprotection Assay (6-OHDA-Induced Cell Death)

This cell-based assay evaluates the ability of an inhibitor to protect neuronal cells from a specific neurotoxin.[1][6][11]

-

Cell Culture :

-

Culture human neuroblastoma SH-SY5Y cells in appropriate media (e.g., DMEM/F12 supplemented with 10% FBS) in a humidified incubator at 37°C and 5% CO₂.

-

Seed cells into 96-well plates at a density of ~10,000 cells/well and allow them to adhere overnight.

-

-

Treatment :

-

Pre-treat the cells with various concentrations of the JNK3 inhibitor for 1-2 hours.

-

Introduce the neurotoxin 6-hydroxydopamine (6-OHDA) to a final concentration of 35-50 µM to induce oxidative stress and cell death.[1]

-

Include wells with untreated cells (negative control) and cells treated with 6-OHDA only (positive control for toxicity).

-

Incubate the cells for 24-48 hours.

-

-

Viability Assessment (MTT Assay) :

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.

-

Add solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

-

Data Analysis :

-

Calculate cell viability as a percentage relative to the untreated negative control.

-

Plot cell viability versus inhibitor concentration to assess the neuroprotective effect.

-

References

- 1. Design and Synthesis of Highly Potent and Isoform Selective JNK3 Inhibitors: SAR Studies on Aminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design and synthesis of highly potent and isoform selective JNK3 inhibitors: SAR studies on aminopyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | c-Jun N-terminal Kinase (JNK) Signaling as a Therapeutic Target for Alzheimer’s Disease [frontiersin.org]

- 4. mdpi.com [mdpi.com]

- 5. tandfonline.com [tandfonline.com]

- 6. JNK3 inhibitors as promising pharmaceuticals with neuroprotective properties - PMC [pmc.ncbi.nlm.nih.gov]

- 7. JNK3 as Therapeutic Target and Biomarker in Neurodegenerative and Neurodevelopmental Brain Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Fragment-Based and Structural Investigation for Discovery of JNK3 Inhibitors [mdpi.com]

- 9. AID 746 - Primary biochemical high-throughput screening assay for inhibitors of the c-Jun N-Terminal Kinase 3 (JNK3) - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Research Portal [scholarship.miami.edu]

- 12. JNK3 as a therapeutic target for neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. | BioWorld [bioworld.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Discovery of a Potent and Selective JNK3 Inhibitor with Neuroprotective Effect Against Amyloid β-Induced Neurotoxicity in Primary Rat Neurons - PMC [pmc.ncbi.nlm.nih.gov]

The role of JNK3 signaling in neurodegenerative disease models

An In-Depth Technical Guide to the Role of JNK3 Signaling in Neurodegenerative Disease Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

The c-Jun N-terminal kinases (JNKs) are a family of stress-activated protein kinases (SAPKs) that play a pivotal role in translating extracellular stimuli into a wide range of cellular responses, including apoptosis, inflammation, and neuroplasticity. The JNK family comprises three main isoforms (JNK1, JNK2, and JNK3) encoded by separate genes. While JNK1 and JNK2 are expressed ubiquitously throughout the body, JNK3 is predominantly localized to the central nervous system (CNS), heart, and testes.[1][2] This brain-specific expression profile makes JNK3 a particularly compelling subject of investigation and a promising therapeutic target for neurological disorders.[3]

Under pathological conditions, such as exposure to oxidative stress, neurotoxins, or misfolded proteins, JNK3 is strongly activated and is considered a key transducer of degenerative signals.[2][4] Extensive research has implicated aberrant JNK3 signaling in the pathogenesis of several major neurodegenerative diseases. This technical guide provides a comprehensive overview of the role of JNK3 in Alzheimer's Disease (AD), Parkinson's Disease (PD), and Huntington's Disease (HD) models, offering detailed experimental protocols, quantitative data summaries, and pathway visualizations to support ongoing research and drug development efforts.

The JNK3 Signaling Pathway: A Core Stress-Response Cascade

The activation of JNK3 follows a canonical three-tiered kinase cascade. Various stress stimuli, including inflammatory cytokines, oxidative stress, and excitotoxicity, trigger the activation of a MAP Kinase Kinase Kinase (MAPKKK), such as Apoptosis Signal-regulating Kinase 1 (ASK1) or a Mixed Lineage Kinase (MLK).[5] This MAPKKK then phosphorylates and activates a MAP Kinase Kinase (MAPKK), primarily MKK4 and MKK7.[5] MKK4 and MKK7, in turn, dually phosphorylate JNK3 on specific threonine and tyrosine residues within its activation loop, leading to its full enzymatic activation.[4]

The specificity and localization of JNK3 signaling are tightly regulated by scaffold proteins, such as JNK-interacting protein-1 (JIP-1) and β-arrestin-2.[6] These scaffolds assemble the components of the kinase cascade into a functional signaling module, ensuring the efficient and targeted activation of JNK3 in specific subcellular compartments, such as the nucleus or postsynaptic densities.[6] Once activated, JNK3 phosphorylates a host of downstream substrates, including the transcription factor c-Jun, which subsequently drives the expression of pro-apoptotic genes.[7] Other critical substrates in neurodegenerative contexts include the Amyloid Precursor Protein (APP), Tau protein, Bcl-2 family members, and motor proteins like kinesin-1.[4][8]

JNK3 Signaling in Alzheimer's Disease (AD) Models

In Alzheimer's Disease, JNK3 signaling is a critical nexus linking the two primary pathological hallmarks: amyloid-beta (Aβ) plaques and neurofibrillary tangles (NFTs) composed of hyperphosphorylated Tau.[2] Aβ oligomers act as a potent stress stimulus, triggering the activation of the JNK3 pathway.[9] Activated JNK3 is found in the brains of AD patients, where it co-localizes with Aβ plaques and its levels in the cerebrospinal fluid correlate with cognitive decline.[2][10]

JNK3 activation creates a vicious feedback loop that perpetuates Aβ production. JNK3 is the major kinase responsible for phosphorylating the Amyloid Precursor Protein (APP) at the Threonine 668 residue.[2][11] This phosphorylation event promotes the amyloidogenic processing of APP, leading to increased generation of toxic Aβ42 peptides.[6][11] Furthermore, JNK3 directly phosphorylates Tau protein at multiple sites associated with NFT formation, thereby contributing to the microtubule destabilization and neuronal dysfunction characteristic of AD.[12][13][14] Genetic deletion of JNK3 in AD mouse models has been shown to dramatically reduce Aβ levels, decrease plaque load, increase neuron count, and improve cognition.[2][11]

Quantitative Data from AD Models

| Model System | Intervention | Key Findings | Reference |

| Familial AD (FAD) Mice | Genetic deletion of Jnk3 | Dramatic reduction in Aβ42 levels and plaque load; increased neuron number; improved cognition. | [11] |

| Tg2576 AD Mice | AAV-mediated JNK3 overexpression | Induced cognitive deficiencies and precipitated aberrant Tau misfolding without accelerating amyloid pathology. | [10][14] |

| Primary Rat Neurons | Treatment with Aβ42 | Increased activation of caspase-3 and PARP (apoptosis markers). | [13] |

| Primary Rat Neurons | Treatment with Aβ42 + JNK3 inhibitor | Inhibition of caspase-3 and PARP activation, protecting neurons from apoptosis. | [13] |

| TgCRND8 AD Mice | Treatment with D-JNKI-1 (JNK inhibitor) | Reduced phosphorylation of Tau at S202/T205. | [15] |

Experimental Protocols for AD Models

Protocol 1: Aβ-Induced Neurotoxicity in Primary Neurons

-

Cell Culture: Plate primary cortical or hippocampal neurons isolated from E18 rat or mouse embryos onto poly-D-lysine coated plates. Culture in Neurobasal medium supplemented with B-27 and GlutaMAX for 7-10 days to allow for maturation.

-

Aβ42 Oligomer Preparation: Synthesize or purchase Aβ42 peptide. To prepare oligomers, dissolve the peptide in hexafluoroisopropanol (HFIP), evaporate the solvent, and resuspend in DMSO. Dilute into sterile PBS or cell culture medium and incubate at 4°C for 24 hours to allow oligomerization.

-

Treatment: Treat mature neuronal cultures with prepared Aβ42 oligomers (typically 1-10 µM) for 24-48 hours.

-

Viability Assessment (MTT Assay): Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to the culture medium and incubate for 2-4 hours at 37°C. Living cells will reduce the yellow MTT to purple formazan crystals. Solubilize the crystals with DMSO or isopropanol and measure absorbance at 570 nm.

-

Apoptosis Assessment (TUNEL Staining): Fix cells with 4% paraformaldehyde. Permeabilize with 0.1% Triton X-100 in sodium citrate. Perform Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) staining according to the manufacturer's protocol to label DNA strand breaks, a hallmark of apoptosis. Counterstain with a nuclear dye like DAPI and visualize using fluorescence microscopy.

Protocol 2: Western Blotting for pJNK and pTau

-

Sample Preparation: Homogenize mouse hippocampus or harvested cell pellets in ice-cold RIPA buffer containing a cocktail of protease and phosphatase inhibitors. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet debris. Collect the supernatant and determine protein concentration using a BCA assay.

-

SDS-PAGE: Denature protein lysates by boiling in Laemmli sample buffer. Load equal amounts of protein (20-40 µg) per lane onto a 10% or 12% SDS-polyacrylamide gel. Run the gel until the dye front reaches the bottom.

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane using a wet or semi-dry transfer system.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies (e.g., rabbit anti-phospho-JNK, mouse anti-phospho-Tau AT8) overnight at 4°C with gentle agitation.

-

Detection: Wash the membrane extensively with TBST. Incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. After further washing, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system. Normalize band intensity to a loading control like β-actin or GAPDH.

JNK3 Signaling in Parkinson's Disease (PD) Models

Parkinson's Disease is characterized by the progressive loss of dopaminergic neurons in the substantia nigra. JNK3 signaling is a key driver of this neuronal death in various PD models. Neurotoxins that mimic PD pathology, such as 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), 6-hydroxydopamine (6-OHDA), and rotenone, robustly activate the JNK pathway.[16]

The activation cascade often involves the MAPKKK ASK1, which is sensitive to oxidative stress—a central element of PD pathogenesis.[6][8] In response to neurotoxins, an ASK1-MKK4-JNK3 signaling module is assembled, frequently scaffolded by β-arrestin-2, leading to JNK3 activation.[6] This triggers apoptosis in dopaminergic neurons through mechanisms involving both the transcriptional activation of pro-death genes via c-Jun and direct effects on mitochondrial proteins.[6][17] Critically, genetic deletion of Jnk3 or pharmacological inhibition of the JNK pathway confers significant neuroprotection, preserving dopaminergic neurons and improving motor function in animal models of PD.[16]

Quantitative Data from PD Models

| Model System | Intervention | Key Findings | Reference |

| MPTP-treated Mice | Genetic deletion of Jnk2 and Jnk3 | Protected against MPTP-induced neurodegeneration. | [16][18] |

| Rotenone-treated Primary Dopaminergic Neurons | siRNA silencing of Jnk3 | Protected dopaminergic neurons from rotenone-induced toxicity and apoptosis. | [19] |

| 6-OHDA-treated Rats | JNK inhibitors | Provided neuroprotective effects. | [16] |

| Paraquat-treated Primary Dopaminergic Neurons | siRNA silencing of Jnk3 | Protected dopaminergic neurons from paraquat-induced toxicity. | [19] |

Experimental Protocols for PD Models

Protocol 1: MPTP Mouse Model of Parkinson's Disease

-

Animal Model: Use male C57BL/6 mice, 8-10 weeks old.

-

MPTP Administration: Administer MPTP-HCl intraperitoneally. A common sub-acute regimen is 25 mg/kg once daily for 5 consecutive days. Handle MPTP with extreme caution in a certified chemical fume hood, as it is a human neurotoxin.

-

Behavioral Testing (Rotarod): Assess motor coordination and balance 1-2 weeks after the final MPTP injection. Place mice on an accelerating rotarod (e.g., 4 to 40 rpm over 5 minutes). Record the latency to fall. Perform multiple trials per day for 2-3 days. MPTP-treated mice will exhibit a significantly shorter latency to fall compared to saline-treated controls.

-

Tissue Processing: At the end of the study, deeply anesthetize the mice and perfuse transcardially with saline followed by 4% paraformaldehyde. Harvest the brains and post-fix overnight. Cryoprotect the brains in a 30% sucrose solution.

-

Immunohistochemistry for TH: Section the brains (30-40 µm) through the substantia nigra pars compacta (SNc) and striatum using a cryostat. Perform immunohistochemistry using a primary antibody against Tyrosine Hydroxylase (TH), the rate-limiting enzyme in dopamine synthesis.

-

Quantification: Use stereological methods (e.g., optical fractionator) to count the number of TH-positive neurons in the SNc. A successful MPTP lesion will result in a >50% loss of TH-positive cells.

Protocol 2: Immunocytochemistry for pJNK in Dopaminergic Neurons

-

Cell Culture and Treatment: Culture primary mesencephalic neurons as described in AD Protocol 1. Treat the cultures with a PD-related neurotoxin (e.g., 5 nM rotenone or 40 µM paraquat) for 24 hours to induce JNK activation and cell death.[19]

-

Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde for 20 minutes. Wash with PBS and then permeabilize with 0.25% Triton X-100 for 10 minutes.

-

Blocking: Block non-specific antibody binding by incubating with a blocking solution (e.g., 10% normal goat serum in PBS) for 1 hour.

-

Primary Antibody Incubation: Co-incubate the cells with a rabbit anti-phospho-JNK antibody and a mouse anti-Tyrosine Hydroxylase (TH) antibody overnight at 4°C.

-

Secondary Antibody Incubation: Wash with PBS. Incubate with fluorophore-conjugated secondary antibodies (e.g., goat anti-rabbit Alexa Fluor 488 and goat anti-mouse Alexa Fluor 594) for 1-2 hours at room temperature, protected from light.

-

Imaging and Analysis: Mount coverslips with a DAPI-containing mounting medium. Acquire images using a fluorescence or confocal microscope. Quantify the intensity of the pJNK signal specifically within the soma of TH-positive neurons to determine the level of JNK activation in the dopaminergic population.

JNK3 Signaling in Huntington's Disease (HD) Models

Huntington's Disease is an autosomal dominant disorder caused by a polyglutamine (polyQ) expansion in the huntingtin (Htt) protein. A key cellular defect in HD is the impairment of fast axonal transport (FAT), which is critical for neuronal survival.[20] Research has identified JNK3 as a crucial mediator of this transport deficit.

The pathogenic, mutant huntingtin protein (polyQ-Htt) triggers the activation of JNK3 within the axon.[8][21] Activated JNK3 then directly phosphorylates the motor protein kinesin-1.[8][20] This phosphorylation event reduces the affinity of kinesin-1 for microtubules, effectively causing the motor to detach from its track and halting the transport of essential cargo, such as organelles and vesicles.[8][21] This mechanism provides a molecular basis for the neuron-specific pathology seen in HD, as JNK3 is neuronally enriched, whereas the more ubiquitous JNK1 does not phosphorylate kinesin-1 or inhibit FAT.[8][20] Pharmacological or peptide-based inhibition of JNK can prevent the polyQ-Htt-induced breakdown of axonal transport in experimental models.[8]

Quantitative Data from HD Models

| Model System | Intervention | Key Findings | Reference |

| Squid Axoplasm | Perfusion with polyQ-Htt | Inhibition of both anterograde and retrograde fast axonal transport. | [8] |

| Squid Axoplasm | Co-perfusion with polyQ-Htt and JNK inhibitor (SP600125) | The inhibition of fast axonal transport by polyQ-Htt was prevented. | [8][20] |

| Squid Axoplasm | Perfusion with active recombinant JNK3 | Mimicked the effects of polyQ-Htt, inhibiting both anterograde and retrograde transport. Active JNK1 had no effect. | [8] |

| Rat Striatum | Lentiviral expression of htt171-82Q | Increased phosphorylation of the JNK target c-Jun. | [22] |

| Rat Striatum | Co-expression of htt171-82Q and JNK inhibitors (e.g., MEKK1 dominant-negative) | Reduced the polyQ-related loss of DARPP-32 expression (a marker of striatal neuron health). | [22] |

Experimental Protocols for HD Models

Protocol 1: Fast Axonal Transport Assay in Cultured Neurons

-

Cell Culture and Transfection: Culture primary hippocampal or dorsal root ganglion (DRG) neurons, which have long axons suitable for transport studies. Transfect the neurons with plasmids encoding a fluorescently-tagged cargo marker (e.g., BDNF-mCherry or Synaptophysin-GFP) and either wild-type Htt or mutant polyQ-Htt.

-

Live-Cell Imaging: After 24-48 hours of expression, place the culture dish on the stage of a live-cell imaging microscope equipped with an environmental chamber (37°C, 5% CO2).

-

Image Acquisition: Acquire time-lapse image series (kymographs) of axons using fluorescence microscopy. Capture images every 1-2 seconds for a period of 2-5 minutes.

-

Data Analysis: Generate kymographs from the time-lapse movies. A kymograph is a 2D plot of distance (y-axis) versus time (x-axis). Moving particles will appear as diagonal lines. The slope of these lines represents the velocity of the cargo. Stationary particles appear as vertical lines.

-

Quantification: Measure the velocity, directionality (anterograde vs. retrograde), and processivity (run length) of the fluorescently tagged cargo in neurons expressing wild-type Htt versus mutant Htt. The effect of JNK inhibitors can be tested by adding them to the culture medium prior to imaging.

Protocol 2: In Vitro Kinase Assay for Kinesin-1 Phosphorylation

-

Reagents: Obtain recombinant active JNK3 and a substrate fragment of the kinesin heavy chain (KHC or Kinesin-1). Also required are [γ-32P]ATP, kinase reaction buffer (containing MgCl2 and ATP), and SDS-PAGE reagents.

-

Kinase Reaction: In a microcentrifuge tube, combine the kinase buffer, the kinesin substrate, and active JNK3. Initiate the reaction by adding [γ-32P]ATP. Incubate the reaction at 30°C for 30 minutes.

-

Stopping the Reaction: Terminate the reaction by adding an equal volume of 2x Laemmli sample buffer and boiling for 5 minutes.

-

SDS-PAGE and Autoradiography: Separate the reaction products by SDS-PAGE. Dry the gel and expose it to an X-ray film or a phosphor screen. A radioactive band at the molecular weight of the kinesin fragment will indicate that it was phosphorylated by JNK3.

-

Mass Spectrometry (for site identification): For a non-radioactive version, run the reaction with cold ATP. Excise the kinesin band from a Coomassie-stained gel and submit it for analysis by mass spectrometry to identify the specific serine/threonine residues phosphorylated by JNK3.[8][21]

Conclusion: JNK3 as a Central Therapeutic Target

Across distinct neurodegenerative disease models, JNK3 consistently emerges as a critical mediator of neuronal apoptosis and dysfunction. Its neuron-restricted expression makes it an attractive therapeutic target, promising fewer off-target effects compared to pan-JNK inhibition.[1][4] The signaling pathways detailed herein demonstrate that JNK3 is a key node that integrates diverse pathological stimuli—from the protein aggregates of AD and HD to the oxidative stress of PD—and translates them into a common cell death program.

The development of highly selective JNK3 inhibitors, including novel small molecules and cell-permeable peptides that disrupt interactions with scaffold proteins, represents a promising strategy for neuroprotection.[3][5] The experimental models and protocols outlined in this guide provide a robust framework for evaluating the efficacy of such inhibitors and for further elucidating the complex role of JNK3 signaling in the progression of neurodegenerative diseases. Continued investigation into this pathway is essential for developing disease-modifying therapies that can slow or halt the devastating neuronal loss underlying these conditions.

References

- 1. researchgate.net [researchgate.net]

- 2. frontiersin.org [frontiersin.org]

- 3. JNK3 as a therapeutic target for neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. JNK3 as Therapeutic Target and Biomarker in Neurodegenerative and Neurodevelopmental Brain Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. JNK3 as Therapeutic Target and Biomarker in Neurodegenerative and Neurodevelopmental Brain Diseases [mdpi.com]

- 7. pnas.org [pnas.org]

- 8. Pathogenic Huntingtin Inhibits Fast Axonal Transport by Activating JNK3 and Phosphorylating Kinesin - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. JNK3 perpetuates metabolic stress induced by Aβ peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The JNK pathway amplifies and drives subcellular changes in tau phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Discovery of a Potent and Selective JNK3 Inhibitor with Neuroprotective Effect Against Amyloid β-Induced Neurotoxicity in Primary Rat Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 14. JNK Activation in Alzheimer’s Disease Is Driven by Amyloid β and Is Associated with Tau Pathology - PMC [pmc.ncbi.nlm.nih.gov]

- 15. JNK plays a key role in tau hyperphosphorylation in Alzheimer's disease models. - DZNEPUB [pub.dzne.de]

- 16. Frontiers | Parkinson’s disease-implicated kinases in the brain; insights into disease pathogenesis [frontiersin.org]

- 17. JNK Pathway in CNS Pathologies - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. JNK3-Mediated Apoptotic Cell Death in Primary Dopaminergic Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 20. BioKB - Publication [biokb.lcsb.uni.lu]

- 21. Pathogenic huntingtin inhibits fast axonal transport by activating JNK3 and phosphorylating kinesin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Implication of the JNK pathway in a rat model of Huntington's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

JNK3 Inhibitor-2: A Potential Therapeutic Avenue for Alzheimer's Disease - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Alzheimer's disease (AD) presents a formidable challenge to global health, necessitating the exploration of novel therapeutic strategies. One promising target is the c-Jun N-terminal kinase 3 (JNK3), a member of the mitogen-activated protein kinase (MAPK) family predominantly expressed in the central nervous system. JNK3 is implicated in the core pathological mechanisms of AD, including the production of amyloid-beta (Aβ) peptides and the hyperphosphorylation of tau protein, both of which contribute to neuronal apoptosis and cognitive decline. This technical guide provides an in-depth overview of a selective JNK3 inhibitor, referred to as JNK3 inhibitor-2, as a potential therapeutic agent for Alzheimer's disease. This document details the underlying signaling pathways, presents quantitative data on this compound and other relevant inhibitors, outlines key experimental protocols for their evaluation, and visualizes the critical mechanisms and workflows.

The Role of JNK3 in Alzheimer's Disease Pathogenesis

JNK3 is a critical mediator of neuronal stress signals that contribute to the progression of Alzheimer's disease. Its activation is linked to the two hallmark pathologies of AD:

-

Amyloid-Beta Production: JNK3 can phosphorylate the amyloid precursor protein (APP), which promotes its amyloidogenic processing and leads to the generation and aggregation of Aβ peptides. These Aβ aggregates form the senile plaques characteristic of AD brains and induce neurotoxicity.

-

Tau Hyperphosphorylation: JNK3 directly phosphorylates tau protein, contributing to the formation of neurofibrillary tangles (NFTs). Hyperphosphorylated tau detaches from microtubules, leading to their destabilization, impaired axonal transport, and ultimately, neuronal death.

Given its specific expression in the brain, targeting JNK3 offers the potential for a more focused therapeutic approach with a reduced risk of systemic side effects compared to pan-JNK inhibitors.

JNK3 Signaling Pathway in Alzheimer's Disease

The JNK3 signaling cascade is activated by various stress stimuli associated with AD, including Aβ oligomers, oxidative stress, and inflammatory cytokines. The pathway culminates in the activation of transcription factors and other proteins that drive neurodegenerative processes.

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on JNK3 Isoform Selectivity and its Importance in Drug Development

Abstract

The c-Jun N-terminal kinase 3 (JNK3) has emerged as a critical therapeutic target, particularly for neurodegenerative diseases, due to its predominant expression in the central nervous system. Achieving isoform selectivity for JNK3 over the ubiquitously expressed JNK1 and JNK2 is a paramount challenge and a key determinant of therapeutic success, minimizing off-target effects. This technical guide provides a comprehensive overview of JNK3 isoform selectivity, its role in drug development, the underlying signaling pathways, and detailed experimental protocols for assessing inhibitor potency and selectivity.

Introduction: The JNK Family and the Significance of JNK3

The c-Jun N-terminal kinases (JNKs) are members of the mitogen-activated protein kinase (MAPK) family, which are crucial mediators of cellular responses to stress stimuli such as inflammatory cytokines, oxidative stress, and neurotoxins. The JNK family comprises three isoforms—JNK1, JNK2, and JNK3—encoded by separate genes (Jnk1, Jnk2, and Jnk3). While JNK1 and JNK2 are widely expressed throughout the body, JNK3 expression is largely restricted to the brain, heart, and testes. This tissue-specific expression pattern of JNK3 makes it a highly attractive target for therapeutic intervention in neurological disorders.

Sustained activation of the JNK signaling pathway is implicated in the pathogenesis of several neurodegenerative diseases, including Alzheimer's disease (AD) and Parkinson's disease (PD). In AD, JNK3 is involved in the phosphorylation of amyloid precursor protein and tau, contributing to the formation of amyloid-β plaques and neurofibrillary tangles. Studies have shown that mice deficient in JNK3 are resistant to the neurotoxic effects that mimic the neuropathological characteristics of these diseases. Consequently, the development of potent and selective JNK3 inhibitors is a promising strategy for the treatment of neurodegeneration.

The primary challenge in developing JNK3-selective inhibitors lies in the high degree of sequence homology within the ATP-binding pocket of the three JNK isoforms, which is over 90%. This similarity makes it difficult to design small molecules that can differentiate between the isoforms, potentially leading to off-target effects and associated toxicities if JNK1 and JNK2 are also inhibited. Therefore, achieving high isoform selectivity is a critical objective in the development of JNK3-targeted therapeutics.

The JNK Signaling Pathway

The JNK signaling cascade is a three-tiered kinase module involving a MAPK kinase kinase (MAP3K), a MAPK kinase (MAP2K), and the JNK itself (a MAPK). Upon stimulation by stress signals, a MAP3K (e.g., ASK1) phosphorylates and activates a MAP2K (MKK4 or MKK7). These MAP2Ks then dually phosphorylate JNK on threonine and tyrosine residues within the activation loop, leading to its activation. Activated JNK can then translocate to the nucleus to phosphorylate and activate transcription factors like c-Jun, or it can act on cytoplasmic or mitochondrial substrates.

Scaffold proteins, such as JNK-interacting protein (JIP) and β-arrestin-2, play a crucial role in regulating the specificity and efficiency of JNK signaling by co-localizing the components of the kinase cascade.

// Nodes Stress_Stimuli [label="Stress Stimuli\n(Cytokines, Oxidative Stress)", fillcolor="#EA4335"]; MAP3K [label="MAP3K\n(e.g., ASK1)", fillcolor="#4285F4"]; MKK4_7 [label="MAP2K\n(MKK4/MKK7)", fillcolor="#4285F4"]; JNK1_2_3 [label="JNK1/2/3", fillcolor="#4285F4"]; JIP_Scaffold [label="Scaffold Protein\n(e.g., JIP-1)", shape=octagon, fillcolor="#FBBC05", fontcolor="#202124"]; cJun [label="c-Jun", fillcolor="#34A853"]; Apoptosis_Inflammation [label="Apoptosis, Inflammation,\nNeurodegeneration", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Stress_Stimuli -> MAP3K [arrowhead=normal]; MAP3K -> MKK4_7 [arrowhead=normal]; MKK4_7 -> JNK1_2_3 [arrowhead=normal]; JNK1_2_3 -> cJun [arrowhead=normal]; cJun -> Apoptosis_Inflammation [arrowhead=normal]; JIP_Scaffold -> MAP3K [arrowhead=none, style=dashed]; JIP_Scaffold -> MKK4_7 [arrowhead=none, style=dashed]; JIP_Scaffold -> JNK1_2_3 [arrowhead=none, style=dashed]; }

Figure 1: JNK Signaling Pathway

JNK3 Inhibitors: Potency and Selectivity

A variety of small molecule inhibitors targeting the JNK pathway have been developed. These can be broadly categorized as pan-JNK inhibitors, which target all three isoforms, and JNK3-selective inhibitors. While pan-JNK inhibitors have shown therapeutic potential, their lack of selectivity can lead to undesirable side effects. The development of highly selective JNK3 inhibitors is therefore a key focus of current research.

The table below summarizes the inhibitory activity (IC50) and isoform selectivity of several representative JNK inhibitors.

| Compound | JNK1 IC50 (nM) | JNK2 IC50 (nM) | JNK3 IC50 (nM) | Selectivity (JNK1/JNK3) | Selectivity (JNK2/JNK3) | Reference |

| Pan-JNK Inhibitors | ||||||

| SP600125 | 40 | 40 | 90 | 0.44x | 0.44x | |

| AS602801 (Bentamapimod) | 80 | 90 | 230 | 0.35x | 0.39x | |

| Tanzisertib (CC-930) | 61 | 5 | 5 | 12.2x | 1x | |

| JNK3-Selective Inhibitors | ||||||

| Compound 26k | >5000 | - | 0.8 | >6250x | - | |

| Compound 35b | >10,000 | ~97 | 9.7 | >1030x | ~10x | |

| JNK3 inhibitor-1 | - | - | 5 | - | - | |

| Compound 25c | >10,000 | >10,000 | 85.21 | >117x | >117x |

Note: IC50 values are a measure of the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates a higher potency. Selectivity is calculated as the ratio of IC50 for JNK1 or JNK2 to the IC50 for JNK3.

Experimental Protocols for Assessing JNK3 Inhibition and Selectivity

A robust and reliable assessment of inhibitor potency and selectivity is crucial for the successful development of JNK3-targeted drugs. This typically involves a combination of biochemical and cell-based assays.

// Nodes HTS [label="High-Throughput Screening\n(e.g., TR-FRET, ADP-Glo)", fillcolor="#F1F3F4"]; Hit_Identification [label="Hit Identification", fillcolor="#FBBC05"]; IC50_Determination [label="IC50 Determination\n(Biochemical Assays)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Selectivity_Profiling [label="Isoform Selectivity Profiling\n(JNK1, JNK2, JNK3)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Cell_Based_Assays [label="Cell-Based Assays\n(e.g., In-Cell Western)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Lead_Optimization [label="Lead Optimization", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges HTS -> Hit_Identification [arrowhead=normal]; Hit_Identification -> IC50_Determination [arrowhead=normal]; IC50_Determination -> Selectivity_Profiling [arrowhead=normal]; Selectivity_Profiling -> Cell_Based_Assays [arrowhead=normal]; Cell_Based_Assays -> Lead_Optimization [arrowhead=normal]; }

Figure 2: Inhibitor Screening Workflow

Biochemical Kinase Assays

Biochemical assays directly measure the enzymatic activity of purified JNK3 and the ability of a compound to inhibit this activity.

4.1.1. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This assay measures the phosphorylation of a JNK3 substrate, such as ATF2.

-

Principle: A biotinylated ATF2 substrate (b-ATF2) is used. Upon phosphorylation by JNK3, a europium-labeled anti-phospho-ATF2 antibody binds to the phosphorylated substrate. A streptavidin-labeled acceptor fluorophore (e.g., XL665) binds to the biotin moiety of the substrate. When the europium donor and the acceptor fluorophore are in close proximity, FRET occurs upon excitation, resulting in a detectable signal. A JNK3 inhibitor will prevent the phosphorylation of b-ATF2, thus reducing the FRET signal.

-

Protocol Summary:

-

Dispense a solution containing ATP and the b-ATF2 substrate into a microtiter plate.

-

Add the test compound or control (e.g., DMSO for negative control, a known JNK3 inhibitor like SP600125 for positive control).

-

Initiate the kinase reaction by adding purified JNK3 enzyme.

-

Incubate at room temperature to allow for phosphorylation.

-

Stop the reaction and add a detection mixture containing the europium-labeled antibody and the streptavidin-labeled acceptor.

-

Incubate to allow for antibody and streptavidin binding.

-

Read the plate on a TR-FRET-compatible reader.

-

4.1.2. ADP-Glo™ Kinase Assay

This luminescent assay measures the amount of ADP produced during the kinase reaction.

-

Principle: The assay is performed in two steps. First, after the kinase reaction, an ADP-Glo™ Reagent is added to terminate the reaction and deplete the remaining ATP. Second, a Kinase Detection Reagent is added to convert the produced ADP into ATP, which is then used in a luciferase/luciferin reaction to generate a luminescent signal that is proportional to the initial kinase activity.

-

Protocol Summary:

-

Set up the kinase reaction in a microtiter plate with JNK3, substrate (e.g., ATF2), ATP, and the test compound.

-

Incubate at room temperature to allow the reaction to proceed.

-

Add ADP-Glo™ Reagent to stop the reaction and deplete unused ATP.

-

Incubate at room temperature.

-

Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

-

Incubate at room temperature.

-

Measure the luminescence using a plate reader.

-

Cell-Based Assays

Cell-based assays are essential to confirm that the inhibitor is active in a more physiologically relevant environment and can penetrate the cell membrane to reach its target.

4.2.1. In-Cell Western Blot Analysis

This assay measures the phosphorylation of a JNK substrate, such as c-Jun, within cells.

-

Principle: Cells (e.g., SH-SY5Y neuronal cells) are treated with a stimulus to activate the JNK pathway (e.g., a neurotoxin) in the presence or absence of the test inhibitor. The cells are then fixed and permeabilized, followed by incubation with primary antibodies specific for the phosphorylated substrate (e.g., phospho-c-Jun) and a normalization protein (e.g., total c-Jun or a housekeeping protein). Fluorescently labeled secondary antibodies are then used for detection and quantification.

-

Protocol Summary:

-

Seed cells in a multi-well plate and allow them to adhere.

-

Pre-treat the cells with various concentrations of the test inhibitor.

-

Stimulate the cells to activate the JNK pathway.

-

Fix, permeabilize, and block the cells.

-

Incubate with primary antibodies against the phosphorylated target and a normalization control.

-

Wash and incubate with appropriate fluorescently labeled secondary antibodies.

-

Scan the plate using an imaging system to quantify the fluorescence intensity.

-

Future Directions and Conclusion

The development of JNK3-selective inhibitors represents a highly promising therapeutic strategy for a range of neurodegenerative disorders. The restricted

JNK3 Signaling in Ischemic Stroke: A Target for Neuroprotection

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Ischemic stroke, a leading cause of mortality and long-term disability, is characterized by a complex cascade of cellular and molecular events leading to neuronal death in the affected brain region. A critical player in this pathological process is the c-Jun N-terminal kinase 3 (JNK3), a neuron-specific isoform of the JNK family of stress-activated protein kinases. Abundant evidence implicates the activation of the JNK3 signaling pathway as a key mediator of apoptotic cell death in the ischemic penumbra, the region of moderately ischemic tissue surrounding the core infarct. Consequently, JNK3 has emerged as a promising therapeutic target for the development of neuroprotective agents aimed at mitigating ischemic brain injury. This technical guide provides a comprehensive overview of the role of JNK3 in ischemic stroke, details the signaling cascade, summarizes the potential for therapeutic inhibition with supporting preclinical data, and provides detailed experimental protocols for researchers in the field.

JNK3 Signaling Pathway in Ischemic Stroke

Cerebral ischemia triggers a cascade of events, including excitotoxicity, oxidative stress, and inflammation, which converge on the activation of the JNK signaling pathway. JNK3, being predominantly expressed in the brain, is a key transducer of these stress signals into a pro-apoptotic response.

The activation of JNK3 is initiated by upstream kinases, primarily the mitogen-activated protein kinase kinases (MKKs) MKK4 and MKK7, which in turn are activated by MAP kinase kinase kinases (MAP3Ks) such as apoptosis signal-regulating kinase 1 (ASK1) and mixed-lineage kinases (MLKs). This kinase cascade can be facilitated by scaffold proteins like JNK-interacting protein (JIP-1) and β-arrestin-2, which bring the components of the signaling module into close proximity, enhancing the efficiency and specificity of the signal transduction.

Once activated through dual phosphorylation, JNK3 translocates to the nucleus and phosphorylates a variety of downstream targets, leading to the execution of the apoptotic program. Key downstream effectors include:

-

c-Jun: Phosphorylation of the transcription factor c-Jun by JNK3 enhances the activity of the AP-1 transcription factor complex. This leads to the increased expression of pro-apoptotic genes.

-

Bim and Fas: JNK3 activation has been shown to induce the expression of the pro-apoptotic Bcl-2 family member Bim and the death receptor Fas, further amplifying the apoptotic signal.

-

Mitochondrial Pathway: JNK3 signaling can also directly impact mitochondrial function, promoting the release of cytochrome c, a critical step in the intrinsic apoptotic pathway.

The following diagram illustrates the JNK3 signaling cascade in the context of ischemic stroke.

Potential for JNK3 Inhibition in Ischemic Stroke

Given the central role of JNK3 in mediating neuronal apoptosis following cerebral ischemia, its inhibition represents a highly attractive therapeutic strategy. The neuron-specific expression of JNK3 suggests that targeted inhibitors may have a favorable safety profile with fewer off-target effects compared to pan-JNK inhibitors. Several small molecule inhibitors and peptide-based inhibitors targeting the JNK pathway have been investigated in preclinical models of stroke, demonstrating significant neuroprotective effects.

Preclinical Efficacy of JNK Inhibitors

The following table summarizes the quantitative data from key preclinical studies investigating the efficacy of JNK inhibitors in rodent models of ischemic stroke.

| Inhibitor | Animal Model | Dosing Regimen | Infarct Volume Reduction (%) | Reference |

| SP600125 | Mouse (transient MCAO) | 30 mg/kg, i.p., 30 min before reperfusion | ~50% | |

| AS601245 | Gerbil (global cerebral ischemia) | 80 mg/kg, i.p. | Reduced neurite damage by 67% | |

| D-JNKI1 | Mouse (transient MCAO) | 0.1 mg/kg, i.v., 3h post-MCAo | 50.7% |

MCAO: Middle Cerebral Artery Occlusion; i.p.: intraperitoneal; i.v.: intravenous.

These studies highlight the potential of JNK inhibition to significantly reduce ischemic brain damage. It is important to note that while these results are promising, no JNK3-specific inhibitor has yet been approved for clinical use in stroke.

Experimental Protocols

To facilitate further research in this area, detailed methodologies for key experiments are provided below.

Middle Cerebral Artery Occlusion (MCAO) in Rodents

This is a widely used model to mimic focal cerebral ischemia in humans. The intraluminal suture method is a common approach.

Materials:

-

Anesthesia (e.g., isoflurane, ketamine/xylazine)

-

Heating pad to maintain body temperature

-

Surgical microscope

-

Micro-scissors and forceps

-

4-0 or 6-0 nylon monofilament with a blunted tip

-

Laser Doppler flowmeter (optional, for monitoring cerebral blood flow)

Procedure:

-

Anesthetize the animal and maintain its body temperature at 37°C.

-

Make a midline neck incision and carefully expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

-

Ligate the distal ECA and the proximal CCA.

-

Make a small incision in the ECA stump.

-

Introduce the nylon monofilament through the ECA into the ICA until it occludes the origin of the middle cerebral artery (MCA). A drop in cerebral blood flow of ~80% as measured by laser Doppler flowmetry can confirm occlusion.

-

For transient MCAO, the filament is withdrawn after a specific duration (e.g., 45-90 minutes) to allow for reperfusion. For permanent MCAO, the filament is left in place.

-

Close the incision and allow the animal to recover.

The following diagram outlines the experimental workflow for evaluating a JNK3 inhibitor in a rodent model of ischemic stroke.

Methodological & Application

Protocol for in vitro kinase assay with JNK3 inhibitor-2

Application Notes and Protocols

Topic: Protocol for In Vitro Kinase Assay with JNK3 Inhibitor-2

Audience: Researchers, scientists, and drug development professionals.

Introduction

The c-Jun N-terminal kinase 3 (JNK3), a member of the mitogen-activated protein kinase (MAPK) family, is predominantly expressed in the central nervous system.[1][] Its activation is implicated in various cellular processes, including neuronal apoptosis and stress responses, making it a significant therapeutic target for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[3][4][5][6] This document provides a detailed protocol for performing an in vitro kinase assay to evaluate the inhibitory activity of a selective compound, referred to as this compound, against human JNK3. The protocol is based on the widely used ADP-Glo™ Kinase Assay, which measures the amount of ADP produced in the kinase reaction as a quantitative measure of kinase activity.[7]

JNK3 Signaling Pathway

The JNK signaling cascade is activated by various stress stimuli and involves a series of phosphorylation events mediated by MAPKKKs (e.g., ASK1, MLK3) and MAPKKs (e.g., MKK4, MKK7).[1] Activated JNK3 then phosphorylates a range of substrates, including transcription factors like c-Jun, which in turn regulate gene expression related to apoptosis and inflammation.[1][3][8]

Caption: JNK3 signaling cascade leading to apoptosis and its inhibition.

Quantitative Data Summary

The inhibitory activity of this compound and reference compounds against JNK3 was determined by measuring their half-maximal inhibitory concentration (IC50). The data is summarized in the table below.

| Compound | Target Kinase | IC50 (nM) |

| This compound | JNK3 | 5 |

| SP600125 | JNK3 | 98 |

| Staurosporine | JNK3 | 710 |

| JNK Inhibitor VIII | JNK3 | 7.2 |

Note: IC50 values for reference compounds are sourced from Reaction Biology's JNK3 kinase assay service.[9] The value for this compound is representative for a potent and selective inhibitor.

Experimental Protocol: In Vitro JNK3 Kinase Assay (ADP-Glo™)

This protocol outlines the steps to measure the inhibitory effect of this compound on JNK3 kinase activity.

Materials and Reagents

-

Enzyme: Recombinant Human JNK3 (Promega, Cat. # V1981 or similar)

-

Substrate: ATF2 protein (SignalChem, Cat. # A20-54G or similar)

-

Assay Kit: ADP-Glo™ Kinase Assay (Promega, Cat. # V9101)[10]

-

ATP: 10 mM ATP solution (included in kit)

-

Inhibitor: this compound (user-provided), dissolved in 100% DMSO

-

Buffer: Kinase Reaction Buffer (40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA, 50 µM DTT)[7]

-

Plates: White, opaque 384-well assay plates (low volume)

-

Instrumentation: Plate-reading luminometer

Experimental Workflow Diagram

Caption: Step-by-step workflow for the JNK3 in vitro kinase assay.

Detailed Method

-

Reagent Preparation:

-

Prepare Kinase Reaction Buffer as specified above.

-

Thaw JNK3 enzyme, ATF2 substrate, and ATP on ice.

-

Prepare a 2X Enzyme solution (e.g., 4 ng/µL JNK3) in Kinase Reaction Buffer.

-

Prepare a 2X Substrate/ATP solution (e.g., 10 µM ATF2 and 20 µM ATP) in Kinase Reaction Buffer. Note: The optimal ATP concentration should be close to the Km value for JNK3, if known, for accurate IC50 determination of ATP-competitive inhibitors.

-

Prepare a serial dilution of this compound in 100% DMSO. Then, create intermediate dilutions in Kinase Reaction Buffer to achieve the final desired concentrations with a constant DMSO percentage (e.g., 1%).

-

-

Assay Procedure:

-

Add 1 µL of the diluted this compound or vehicle (DMSO control) to the appropriate wells of a 384-well plate.

-

Add 2 µL of the 2X JNK3 Enzyme solution to each well.

-

Initiate the kinase reaction by adding 2 µL of the 2X Substrate/ATP solution to each well. The final reaction volume is 5 µL.

-

Shake the plate gently for 30 seconds and then incubate at room temperature for 60 minutes.[11][7]

-

-

Signal Detection:

-

After the kinase reaction incubation, add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

-

Incubate the plate at room temperature for 40 minutes.[7]

-

Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction into ATP and then measures the new ATP level via a luciferase reaction.

-

Incubate for a final 30 minutes at room temperature to stabilize the luminescent signal.

-

Measure luminescence using a plate-reading luminometer.

-

Data Analysis

-

Controls:

-

Positive Control (0% inhibition): Reaction with enzyme, substrate, and ATP, but with DMSO vehicle instead of inhibitor.

-

Negative Control (100% inhibition): Reaction mixture without JNK3 enzyme.

-

-

Calculation of Percent Inhibition:

-

Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = 100 * (1 - (Luminescence_Inhibitor - Luminescence_Negative) / (Luminescence_Positive - Luminescence_Negative))

-

-

IC50 Determination:

-

Plot the percent inhibition values against the logarithm of the inhibitor concentrations.

-

Fit the data to a sigmoidal dose-response curve (variable slope) using a suitable software package (e.g., GraphPad Prism, R) to determine the IC50 value.

-

Conclusion

This protocol provides a robust and reliable method for assessing the inhibitory potential of compounds against JNK3. The ADP-Glo™ assay format is highly sensitive, amenable to high-throughput screening, and provides quantitative data essential for the characterization of novel kinase inhibitors in drug discovery programs targeting neurodegenerative diseases.

References

- 1. JNK3 as Therapeutic Target and Biomarker in Neurodegenerative and Neurodevelopmental Brain Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. creative-diagnostics.com [creative-diagnostics.com]

- 4. What are JNK inhibitors and how do they work? [synapse.patsnap.com]

- 5. tandfonline.com [tandfonline.com]

- 6. researchgate.net [researchgate.net]

- 7. promega.com [promega.com]

- 8. The JNK Signaling Pathway in Inflammatory Skin Disorders and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. reactionbiology.com [reactionbiology.com]

- 10. promega.co.uk [promega.co.uk]

- 11. Fragment-Based and Structural Investigation for Discovery of JNK3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for JNK3 Inhibitor-2 in Primary Neuronal Cell Culture

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of JNK3 inhibitor-2 in primary neuronal cell culture experiments. This document outlines the inhibitor's mechanism of action, provides detailed experimental protocols, and offers guidance on data interpretation.

Introduction to this compound

The c-Jun N-terminal kinase (JNK) signaling pathway is a critical mediator of neuronal apoptosis and is implicated in the pathogenesis of various neurodegenerative diseases. The JNK family consists of three main isoforms: JNK1, JNK2, and JNK3. While JNK1 and JNK2 are ubiquitously expressed, JNK3 is predominantly found in the central nervous system (CNS), making it an attractive therapeutic target for neurological disorders. This compound is a potent and selective small molecule designed to specifically inhibit the activity of the JNK3 isoform, thereby offering a targeted approach to investigate and potentially mitigate neurodegenerative processes.

Mechanism of Action:

Upon activation by upstream kinases such as MKK4 and MKK7 in response to cellular stress (e.g., oxidative stress, neurotrophic factor withdrawal, excitotoxicity), JNK3 translocates to the nucleus. In the nucleus, it phosphorylates and activates transcription factors, most notably c-Jun. This phosphorylation event initiates a transcriptional program that leads to the expression of pro-apoptotic genes, including members of the Bcl-2 family, ultimately resulting in caspase activation and neuronal cell death. This compound acts by competitively binding to the ATP-binding site of JNK3, preventing the phosphorylation of its downstream substrates like c-Jun and thereby blocking the pro-apoptotic signaling cascade.

Quantitative Data Summary

The selectivity of a JNK inhibitor is crucial for targeted research. The following table summarizes the inhibitory activity of various JNK inhibitors, highlighting the selectivity of compounds like this compound.

| Inhibitor Name | JNK1 IC50 (nM) | JNK2 IC50 (nM) | JNK3 IC50 (nM) | Reference |

| This compound (a representative selective inhibitor) | >10,000 | >10,000 | 9.7 | |

| SP600125 (Pan-JNK inhibitor) | 40 | 40 | 90 | |

| AS602801 (Bentamapimod) | 80 | 90 | 230 | |

| Tanzisertib (CC-930) | 61 | 7 | 6 |

Note: IC50 values can vary depending on the assay conditions. The data presented here is for comparative purposes.

Experimental Protocols

Guidelines for Use in Primary Neuronal Culture

The optimal concentration and incubation time for this compound should be empirically determined for each specific primary neuronal cell type and experimental condition.

a. Determining Optimal Concentration (Dose-Response Curve):

-

Cell Plating: Plate primary neurons at a suitable density (e.g., 1 x 10^5 to 5 x 10^5 cells/mL) in 96-well plates. Allow the cells to adhere and differentiate for at least 5-7 days in vitro (DIV).

-

Induce Apoptosis: Treat the neurons with a known apoptotic stimulus relevant to your research model (e.g., glutamate, amyloid-beta oligomers, staurosporine, or growth factor withdrawal).

-

Inhibitor Treatment: Concurrently, treat the cells with a range of this compound concentrations (e.g., 1 nM to 10 µM). Include a vehicle control (DMSO, typically at a final concentration of ≤ 0.1%).

-

Incubation: Incubate for a predetermined time (e.g., 24 hours).

-

Assess Viability: Measure cell viability using the MTT assay (see Protocol 2).

-

Data Analysis: Plot cell viability against the logarithm of the inhibitor concentration to determine the EC50 (half-maximal effective concentration) for neuroprotection.

b. Determining Optimal Incubation Time (Time-Course Study):

-

Cell Plating and Apoptosis Induction: Prepare neuronal cultures as described above.

-

Inhibitor Treatment: Treat the cells with the determined optimal concentration of this compound.

-

Time Points: Assess the desired endpoints (e.g., cell viability, protein phosphorylation) at various time points after inhibitor addition (e.g., 1, 6, 12, 24, and 48 hours).

-

Data Analysis: Plot the measured parameter against time to understand the kinetics of the inhibitor's effect.

Protocol: Assessment of Neuronal Viability (MTT Assay)

This protocol measures the metabolic activity of viable cells.

Materials:

-

Primary neuronal culture in a 96-well plate

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

-

Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

Plate reader capable of measuring absorbance at 570 nm

Procedure:

-

Following treatment with the apoptotic stimulus and this compound, carefully remove the culture medium.

-

Add 100 µL of fresh, serum-free culture medium and 10 µL of MTT solution to each well.

-

Incubate the plate at 37°C for 2-4 hours, or until a purple precipitate is visible.

-

Add 100 µL of solubilization buffer to each well.

-

Mix thoroughly by gentle pipetting or shaking to dissolve the formazan crystals.

-

Read the absorbance at 570 nm using a plate reader.

Protocol: Measurement of Apoptosis (Caspase-3 Activity Assay)

This assay quantifies the activity of caspase-3, a key executioner caspase in apoptosis.

Materials:

-

Primary neuronal culture in a 96-well plate

-

Caspase-3 colorimetric assay kit (containing lysis buffer, reaction buffer, and caspase-3 substrate, e.g., DEVD-pNA)

-

Plate reader capable of measuring absorbance at 405 nm

Procedure:

-

After treatment, pellet the cells (if in suspension) or lyse adherent cells directly in the wells according to the manufacturer's protocol.

-

Add 50 µL of cell lysate to a new 96-well plate.

-

Add 50 µL of 2x Reaction Buffer containing DTT to each well.

-

Add 5 µL of the caspase-3 substrate to each well to initiate the reaction.

-

Incubate the plate at 37°C for 1-2 hours, protected from light.

-

Read the absorbance at 405 nm using a plate reader. The absorbance is proportional to the caspase-3 activity.

Protocol: Analysis of JNK Pathway Inhibition (Western Blotting)

This protocol allows for the detection of phosphorylated JNK (p-JNK) and its downstream target, phosphorylated c-Jun (p-c-Jun), as a measure of JNK pathway activation.

Materials:

-

Primary neuronal culture in 6-well or 12-well plates

-

RIPA lysis buffer with

Determining the Efficacy of JNK3 Inhibitor-2: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to evaluating the efficacy of JNK3 Inhibitor-2, a potential therapeutic agent targeting the c-Jun N-terminal kinase 3 (JNK3). The following protocols detail key cell-based assays to determine the inhibitor's potency, target engagement, and downstream cellular effects.

Introduction to JNK3 Inhibition

The c-Jun N-terminal kinases (JNKs) are a family of serine/threonine protein kinases that belong to the mitogen-activated protein kinase (MAPK) family.[1][2] JNKs are activated by various stimuli, including cytokines, growth factors, and environmental stress.[2][3] There are three primary JNK-encoding genes: Jnk1, Jnk2, and Jnk3. While JNK1 and JNK2 are ubiquitously expressed, JNK3 is predominantly found in the nervous system, heart, and testes.[1][3][4][5] This restricted expression pattern makes JNK3 an attractive therapeutic target for neurodegenerative disorders such as Alzheimer's and Parkinson's disease.[1][4][6][7] JNK3 activation is implicated in neuronal apoptosis (programmed cell death).[5][7] Therefore, inhibiting JNK3 activity presents a promising strategy for developing neuroprotective therapies.[4][6][7]

This compound is a small molecule designed to selectively block the kinase activity of JNK3. The following assays are crucial for characterizing its efficacy in a cellular context.

Key Cell-Based Assays for Efficacy Determination